5-Chloropentanamide
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Overview
Description
5-Chloropentanamide: is an organic compound with the molecular formula C5H10ClNO . It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloropentanamide can be synthesized through several methods. One common approach involves the reaction of 5-chloropentanoic acid with ammonia or an amine. The reaction typically proceeds under mild conditions, with the elimination of water to form the amide bond.
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 5-chloropentanenitrile. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions to convert the nitrile group to an amide group.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloropentanamide can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this compound can yield primary amines.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products:
Oxidation: 5-Chloropentanoic acid.
Reduction: 5-Chloropentylamine.
Substitution: 5-Hydroxypentanamide.
Scientific Research Applications
Chemistry: 5-Chloropentanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and as a model compound for understanding amide bond formation and cleavage.
Medicine: this compound has potential applications in the development of pharmaceuticals. Its derivatives are investigated for their therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 5-chloropentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide bond in this compound can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
5-Bromopentanamide: Similar structure with a bromine atom instead of chlorine.
5-Iodopentanamide: Similar structure with an iodine atom instead of chlorine.
5-Fluoropentanamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: 5-Chloropentanamide is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
5-chloropentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c6-4-2-1-3-5(7)8/h1-4H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPLYSRLHGHNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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